5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Overview
Description
5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a chemical compound that belongs to the class of isothiazoles . Isothiazole, or 1,2-thiazole, is an organic compound consisting of a 5-membered ring with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond .
Synthesis Analysis
A novel simple three-step synthesis of 3-arylated 5,6-dimethoxybenzo[d]isothiazole 1,1-dioxide has been reported . The process involves ortho-Lithiation of N-tert-butyl-3,4-dimethoxybenzenesulfonamide followed by reaction with aryl aldehydes to give carbinol sulfonamides. These are then oxidized into ketosulfonamides and converted to the ketimines via TMSCl/NaI/MeCN reagent mediated novel cyclization .Scientific Research Applications
Antioxidant Activity and Assays
Research indicates that derivatives of benzothiazole, including structures similar to "5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide," are actively involved in antioxidant assays due to their capability to interact with free radicals and other oxidative agents. The ABTS/PP decolorization assay is a common method for measuring the antioxidant capacity, utilizing azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation-based assays, which are abundant alongside DPPH radical-based assays. This method helps in understanding the antioxidant potential of compounds, including benzothiazoles, by elucidating their reaction pathways and interaction with radicals (Ilyasov et al., 2020).
Synthesis and Chemical Transformations
The synthesis and chemical transformations of benzothiazole derivatives have garnered attention due to their diverse biological and pharmacological properties. Among the synthesis methods, S-arylation of 2-mercaptobenzazoles stands out as a general and applicable method for constructing various 2-arylthio-benzazoles, which are key structures in the development of compounds with significant biological activities (Vessally et al., 2018).
properties
IUPAC Name |
5,7-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c1-14-5-3-6-8(7(4-5)15-2)16(12,13)10-9(6)11/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIMOFZZDXCGRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)S(=O)(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide | |
CAS RN |
64404-51-9 | |
Record name | 5,7-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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